6-Butyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Butyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a class of secondary amines with significant biological and chemical importance. The 1,2,3,4-tetrahydroisoquinoline scaffold is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . These compounds are known for their diverse biological activities, including neuroprotective and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline or its derivatives. Catalysts such as palladium on carbon (Pd/C) are commonly used in these processes . The reaction conditions typically include elevated temperatures and pressures to ensure complete hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is typically used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline and decahydroisoquinoline derivatives, which have significant biological and chemical applications .
Scientific Research Applications
6-Butyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . This modulation can lead to neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with similar biological activities.
6-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of a butyl group.
6-Ethyl-1,2,3,4-tetrahydroisoquinoline: A derivative with an ethyl group instead of a butyl group.
Uniqueness: 6-Butyl-1,2,3,4-tetrahydroisoquinoline is unique due to its butyl substitution, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-butyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3 |
InChI Key |
AMECYUFVIFWRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
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